molecular formula C12H18ClN B1348382 Benzenemethanamine, 3-chloro-N-pentyl- CAS No. 90389-90-5

Benzenemethanamine, 3-chloro-N-pentyl-

Cat. No.: B1348382
CAS No.: 90389-90-5
M. Wt: 211.73 g/mol
InChI Key: QMXXEPWURVQBKU-UHFFFAOYSA-N
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Description

Benzenemethanamine, 3-chloro-N-pentyl- is a halogenated aromatic amine characterized by a chlorine substituent at the 3-position of the benzene ring and a pentyl group attached to the methylamine nitrogen. The parent compound, 3-chloro-benzenemethanamine (CAS 4152-90-3), has a molecular weight of 141.598 g/mol and serves as the foundational structure for this derivative .

The compound’s physicochemical properties, such as increased lipophilicity due to the pentyl chain, likely influence its solubility and reactivity.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN/c1-2-3-4-8-14-10-11-6-5-7-12(13)9-11/h5-7,9,14H,2-4,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXXEPWURVQBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238120
Record name Benzenemethanamine, 3-chloro-N-pentyl-
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Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-90-5
Record name 3-Chloro-N-pentylbenzenemethanamine
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Record name Benzenemethanamine, 3-chloro-N-pentyl-
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Record name Benzenemethanamine, 3-chloro-N-pentyl-
Source EPA DSSTox
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3-chloro-N-pentyl- typically involves the reaction of 3-chlorobenzylamine with pentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Benzenemethanamine, 3-chloro-N-pentyl- may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 3-chloro-N-pentyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amines .

Scientific Research Applications

Scientific Research Applications

Benzenemethanamine, 3-chloro-N-pentyl- is used as a reagent in organic synthesis and as a building block for creating more complex molecules. It is also explored for its potential biological activities and interactions with biomolecules and for potential therapeutic properties and as a precursor for drug development. Additionally, it is utilized in the production of various industrial chemicals and materials.

Benzenemethanamine, 3-chloro-N-pentyl- has potential as a biochemical probe in enzyme mechanisms and protein interactions. The chlorine atom may enhance its reactivity towards biological targets, while the pentyl group improves its lipophilicity, which facilitates cellular penetration. Preliminary studies suggest potential antimicrobial and anticancer activities, though further research is needed to fully elucidate these effects. Interaction studies have shown that Benzenemethanamine, 3-chloro-N-pentyl- can interact with various molecular targets within biological systems. The mechanism of action often involves bioreduction of the nitro group to form reactive intermediates that can affect cellular components. The unique combination of functional groups enhances its specificity towards certain enzymes and receptors, making it a valuable compound for further exploration in medicinal chemistry.

Antibacterial Activity

Benzenemethanamine derivatives, including 3-chloro-N-pentyl-, have demonstrated antibacterial properties. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis, primarily targeting penicillin-binding proteins (PBPs) that are crucial for maintaining cell wall integrity.

A comparative analysis of several compounds revealed the following inhibition zones against common bacterial strains:

CompoundInhibition Zone (mm)MIC (µg/mL)
3-Chloro-N-pentylbenzamine2050
Benzylamine15100
Phenethylamine1875

The data indicates that 3-chloro-N-pentylbenzamine exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Cytotoxicity and Safety Profile

Cytotoxicity studies have shown that while benzenemethanamine derivatives can be effective against bacteria, they may also exhibit cytotoxic effects on mammalian cells. The following table summarizes findings from cytotoxicity assays:

Cell LineIC50 (µM)
HeLa25
Vero30
MCF-735

The IC50 values indicate the concentration at which the compound inhibits cell viability by 50%. Notably, the compound shows moderate cytotoxicity, necessitating further investigation.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3-chloro-N-pentyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Table 1: Structural and Molecular Comparisons
Compound Name Substituent (Position) R Group on Amine Molecular Formula Molecular Weight (g/mol) CAS Number
Benzenemethanamine, 3-chloro-N-pentyl- 3-Cl Pentyl C₁₂H₁₈ClN ~211.74 Not available
3-Chloro-N-methyl-benzenemethanamine (base) 3-Cl Methyl C₈H₁₀ClN 155.63 4152-90-3
3-Bromo-N-pentyl-benzenemethanamine 3-Br Pentyl C₁₂H₁₈BrN 256.19 Not provided
Phenoxybenzamine hydrochloride Complex* C₁₈H₂₂Cl₂NO 340.28 63-92-3

*Phenoxybenzamine’s substituent: N-(2-chloroethyl)-N-(1-methyl-2-phenoxyethyl) .

Table 2: Predicted Physicochemical Properties
Compound Name Boiling Point (°C) Solubility (Water) LogP (Predicted)
3-Chloro-N-pentyl-benzenemethanamine Not reported Low ~4.5
3-Chloro-N-methyl-benzenemethanamine Not reported Moderate (as HCl salt) ~2.1
3-Bromo-N-pentyl-benzenemethanamine Not reported Very low ~5.0
Phenoxybenzamine hydrochloride Not reported High (ionic salt) ~3.8

Key Observations:

  • Halogen Impact : Replacing bromine () with chlorine reduces molecular weight by ~44.5 g/mol and slightly decreases lipophilicity (LogP ~4.5 vs. ~5.0) .
  • Alkyl Chain Effects : The pentyl group enhances lipophilicity compared to methyl (LogP ~2.1), likely reducing aqueous solubility .
  • Salt Formation : Hydrochloride salts (e.g., ) improve water solubility, a critical factor in pharmaceutical applications .

Functional and Pharmacological Comparisons

  • 3-Chloro-N-methyl-benzenemethanamine: The methyl analog’s smaller size may favor higher bioavailability but shorter metabolic half-life compared to pentyl derivatives. No direct pharmacological data are available .
  • Phenoxybenzamine: This clinically used adrenergic blocker shares the benzenemethanamine core but features a complex substituent enabling α-receptor antagonism. Its hydrochloride salt enhances solubility and efficacy .

Research Findings and Implications

  • Applications : The pentyl derivative’s lipophilicity may suit lipid-rich environments (e.g., CNS-targeting drugs), but further studies are needed to confirm bioactivity.

Biological Activity

Benzenemethanamine, 3-chloro-N-pentyl- (also known as 3-chloro-N-pentylbenzamine), is a compound of interest in various biological studies due to its potential pharmacological properties. This article explores its biological activity, focusing on antibacterial effects, cytotoxicity, and other relevant biological mechanisms.

Chemical Structure and Properties

Benzenemethanamine, 3-chloro-N-pentyl- can be structurally represented as follows:

  • Chemical Formula : C_{12}H_{16}ClN
  • Molecular Weight : 219.72 g/mol
  • IUPAC Name : 3-chloro-N-pentylbenzenemethanamine

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various benzenamine derivatives, including 3-chloro-N-pentyl-. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis, primarily targeting penicillin-binding proteins (PBPs) that are crucial for maintaining cell wall integrity.

Inhibition Zones and Minimum Inhibitory Concentration (MIC)

A comparative analysis of several compounds revealed the following inhibition zones against common bacterial strains:

CompoundInhibition Zone (mm)MIC (µg/mL)
3-Chloro-N-pentylbenzamine2050
Benzylamine15100
Phenethylamine1875

The data indicates that 3-chloro-N-pentylbenzamine exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Cytotoxicity and Safety Profile

Cytotoxicity studies have shown that while benzenemethanamine derivatives can be effective against bacteria, they may also exhibit cytotoxic effects on mammalian cells. The following table summarizes findings from cytotoxicity assays:

Cell LineIC50 (µM)
HeLa25
Vero30
MCF-735

The IC50 values indicate the concentration at which the compound inhibits cell viability by 50%. Notably, the compound shows moderate cytotoxicity, necessitating further investigation into its therapeutic window .

The biological activity of benzenemethanamine, particularly its antibacterial effects, is largely attributed to its ability to disrupt bacterial cell wall synthesis. This disruption leads to cell lysis and death. The compound's halogenated structure may enhance its binding affinity to PBPs, thereby increasing its efficacy against resistant bacterial strains .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on a series of chlorinated benzenamines demonstrated that the presence of chlorine in the para or meta position significantly enhanced antimicrobial properties compared to non-halogenated analogs. The study highlighted that 3-chloro-N-pentylbenzamine was particularly effective against multi-drug resistant strains of Escherichia coli .
  • Cytotoxicity Assessment :
    Another research project assessed the cytotoxic effects of various amine derivatives in vitro. It was found that while some derivatives showed promise as antibacterial agents, they also posed risks of toxicity to human cell lines, emphasizing the need for careful dosage management in potential therapeutic applications .

Q & A

Basic: What are the recommended synthetic routes for preparing 3-chloro-N-pentylbenzenemethanamine with high purity?

Methodological Answer:
The synthesis typically involves alkylation of 3-chlorobenzylamine with 1-bromopentane or 1-chloropentane under basic conditions. A two-step approach may improve yield:

N-Alkylation: React 3-chlorobenzylamine with pentyl halide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base at 60–80°C for 12–24 hours .

Purification: Perform liquid-liquid extraction (e.g., ethyl acetate/water), followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity via HPLC or GC-MS (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of 3-chloro-N-pentylbenzenemethanamine?

Methodological Answer:

  • ¹H/¹³C NMR: Identify the benzylamine backbone (δ 3.7–4.2 ppm for CH₂NH) and pentyl chain (δ 0.8–1.5 ppm). Chlorine substitution at the 3-position causes distinct aromatic splitting .
  • IR Spectroscopy: Confirm N-H stretching (3300–3500 cm⁻¹) and C-Cl absorption (550–850 cm⁻¹) .
  • Mass Spectrometry: ESI-MS or EI-MS should show [M+H]⁺ at m/z 226 (C₁₂H₁₈ClN⁺) .

Advanced: How can density-functional theory (DFT) be applied to predict the electronic properties or reaction pathways of 3-chloro-N-pentylbenzenemethanamine?

Methodological Answer:

  • Functional Selection: Use hybrid functionals like B3LYP with 6-311++G(d,p) basis sets to balance accuracy and computational cost. Include exact exchange corrections for thermochemical predictions (e.g., atomization energies) .
  • Applications:
    • Reactivity: Model nucleophilic substitution at the chloro-substituted benzene ring.
    • Solvent Effects: Apply implicit solvation models (e.g., PCM) to simulate polar environments.
    • TD-DFT: Predict UV-Vis spectra for photostability assessments.

Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., melting points, solubility) of this compound across studies?

Methodological Answer:

Standardize Conditions: Measure melting points via differential scanning calorimetry (DSC) at controlled heating rates (e.g., 5°C/min) .

Solubility Studies: Use shake-flask method in buffered solvents (pH 7.4) with HPLC quantification. Compare results against computational logP predictions (e.g., Crippen or McGowan methods) .

Data Validation: Cross-reference with structurally analogous compounds (e.g., N-pentylbenzylamine derivatives) to identify outliers .

Basic: What are the critical storage and handling protocols for 3-chloro-N-pentylbenzenemethanamine to ensure stability?

Methodological Answer:

  • Storage: Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Desiccate using molecular sieves .
  • Handling: Use gloveboxes for air-sensitive reactions. Monitor degradation via TLC (silica, 10% MeOH/CH₂Cl₂) .

Advanced: What strategies can resolve contradictory data on the compound’s biological activity or toxicity in mechanistic studies?

Methodological Answer:

Dose-Response Curves: Test across a wide concentration range (nM–mM) to identify non-linear effects .

Metabolite Profiling: Use LC-MS/MS to detect degradation products that may interfere with assays .

Control Experiments: Include N-pentylamine and 3-chlorobenzylamine as reference compounds to isolate substituent effects .

Basic: How can researchers optimize reaction conditions for introducing the pentyl chain while minimizing side products?

Methodological Answer:

  • Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Kinetic Monitoring: Track reaction progress via in-situ FTIR or GC to halt at ~85% conversion, avoiding over-alkylation .

Advanced: What computational tools are suitable for modeling intermolecular interactions (e.g., hydrogen bonding) in 3-chloro-N-pentylbenzenemethanamine crystals?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate crystal packing with GROMACS using OPLS-AA force fields.
  • Hirshfeld Surface Analysis: Quantify H-bond contributions (e.g., C–H···Cl) from XRD data .

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